(2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
CAS No.: 946295-82-5
Cat. No.: VC7734909
Molecular Formula: C23H21ClN4O4
Molecular Weight: 452.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946295-82-5 |
|---|---|
| Molecular Formula | C23H21ClN4O4 |
| Molecular Weight | 452.9 |
| IUPAC Name | [2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate |
| Standard InChI | InChI=1S/C23H21ClN4O4/c1-4-30-20-8-6-5-7-18(20)22-25-19(15(3)32-22)13-31-23(29)21-14(2)28(27-26-21)17-11-9-16(24)10-12-17/h5-12H,4,13H2,1-3H3 |
| Standard InChI Key | FHEFSZCMLUDSLV-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C |
Introduction
Synthesis
The synthesis of this compound likely involves multi-step reactions combining heterocyclic chemistry and esterification processes. A general approach would include:
-
Formation of the Oxazole Ring:
-
Starting with a precursor such as 2-bromoacetophenone, condensation with ethoxy-substituted phenyl derivatives in the presence of ammonia or amines can yield the oxazole core.
-
-
Triazole Ring Construction:
-
The triazole moiety can be synthesized via azide-alkyne cycloaddition (click chemistry), using an alkyne-substituted chlorophenyl derivative.
-
-
Esterification:
-
Coupling the oxazole and triazole units through a carboxylic acid derivative or an activated ester under mild conditions.
-
These steps require careful optimization of reaction conditions to ensure high yields and purity.
Medicinal Chemistry
Compounds containing oxazole and triazole rings are often explored for their biological activities:
-
Antimicrobial Activity: The triazole moiety is known for its antifungal and antibacterial properties.
-
Anti-inflammatory Potential: Oxazole derivatives have shown promise in reducing inflammation.
Material Science
The electronic properties of such heterocyclic compounds make them candidates for:
-
Organic light-emitting diodes (OLEDs).
-
Conductive polymers.
Catalysts
Triazole-based compounds are sometimes used as ligands in metal-catalyzed reactions due to their ability to stabilize transition states.
Research Findings
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume